molecular formula C32H40ClNO4 B192771 Fexofenadine hydrochloride CAS No. 153439-40-8

Fexofenadine hydrochloride

Cat. No.: B192771
CAS No.: 153439-40-8
M. Wt: 538.1 g/mol
InChI Key: RRJFVPUCXDGFJB-UHFFFAOYSA-N
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Scientific Research Applications

Seasonal Allergic Rhinitis

Fexofenadine has been shown to significantly alleviate symptoms of seasonal allergic rhinitis. A meta-analysis involving over 3,600 patients demonstrated that fexofenadine effectively reduced the Total Symptom Severity Score (TSS) compared to placebo. The standardized mean difference was -0.33 (95% CI -0.47 to -0.18, p < 0.0001), indicating substantial efficacy in symptom relief .

Table 1: Efficacy of Fexofenadine in Seasonal Allergic Rhinitis

StudySample SizeTreatment GroupPlacebo GroupTSS Reduction (Mean ± SD)p-value
Study 1368719101777-0.33 ± 0.15<0.0001
Study 2215410801074-1.42 ± 0.25<0.0005

Chronic Idiopathic Urticaria

In the treatment of chronic idiopathic urticaria, fexofenadine has demonstrated significant efficacy in reducing itching and rash severity. In clinical trials, patients reported a marked decrease in the severity of urticaria symptoms when treated with fexofenadine compared to placebo .

Pediatric Dosing Strategy

A notable case study utilized mixed-effects covariate analysis to optimize dosing strategies for pediatric patients using this compound. This approach allowed for rapid selection of effective doses based on individual patient characteristics and response profiles, demonstrating the compound's adaptability in diverse populations .

Environmental Exposure Impact

A phase 3 clinical trial assessed the impact of environmental pollutants on allergic rhinitis symptoms and the efficacy of fexofenadine in mitigating these effects. The study found that fexofenadine significantly reduced Total Nasal Symptom Scores (TNSS) during exposure to diesel exhaust particulates combined with ragweed pollen, highlighting its role in managing exacerbated allergic responses .

Pharmacokinetics and Safety Profile

Fexofenadine exhibits a favorable pharmacokinetic profile with rapid absorption and peak plasma concentrations typically reached within two to three hours post-administration. It is primarily excreted unchanged in the urine, with minimal metabolism by the liver, which reduces the risk of drug-drug interactions .

In terms of safety, fexofenadine is generally well-tolerated with a low incidence of side effects. Common adverse effects may include headache and dizziness but are less frequent than those associated with first-generation antihistamines .

Q & A

Q. Basic: What validated chromatographic methods are recommended for quantifying Fexofenadine hydrochloride in combination with other active ingredients?

Answer:
The RP-HPLC method using a C18 column (100 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) is validated for simultaneous quantification of this compound and Ambroxol hydrochloride. Key parameters include a flow rate of 1.0 mL/min, detection at 220 nm, and linearity over 10–60 µg/mL for Fexofenadine . System suitability requires a resolution ≥2.0 between peaks and RSD ≤2% for repeatability .

Q. Basic: How can non-aqueous potentiometric titration replace HPLC for purity assessment of this compound?

Answer:
A glacial acetic acid–acetic anhydride (1:3) solvent system improves the potentiometric titration method by eliminating toxic mercuric acetate. The method shows a sharp potential jump (≥50 mV) and agrees with HPLC results (RSD <0.5%). Validation includes recovery studies (98–102%) and precision testing (n=6, RSD ≤1.5%) .

Q. Advanced: How to resolve discrepancies between titration and HPLC results in purity analysis?

Answer:
Cross-validate using spike-and-recovery experiments to identify matrix interferences. For example, if titration overestimates purity, assess residual water content (which affects glacial acetic acid reactivity) or confirm HPLC column efficiency (e.g., tailing factor ≤2.0) . Adjust mobile phase pH (e.g., pH 3.0 to 2.5) to enhance peak symmetry if needed .

Q. Advanced: What methodological considerations are critical for quantifying trace impurities in this compound formulations?

Answer:
Use gradient HPLC with a C18 column and mobile phase combining ammonium acetate buffer (10 mM, pH 4.5) and methanol. Key steps:

  • Impurity identification: Compare relative retention times (e.g., decarboxylated degradant at RRT 6.7) .
  • Quantification: Apply relative response factors (RRF) for impurities lacking reference standards. For example, use RRF=1.1 for the decarboxylated degradant and RRF=0.394 for ephedrone .
  • Validation: Ensure LOQ ≤0.05% and linearity over 0.05–1.5% .

Q. Basic: What dissolution testing protocols are standard for extended-release this compound tablets?

Answer:
For USP-compliant dissolution testing:

  • Apparatus: Paddle (USP II) at 50 rpm.
  • Medium: 900 mL phosphate buffer (pH 6.8) at 37°C.
  • Tolerances: ≥80% dissolution in 30 min for Fexofenadine . Use HPLC to quantify dissolved drug (column: L1, mobile phase: methanol:buffer) with RSD ≤2% .

Q. Advanced: How to model pediatric dosing for this compound using pharmacokinetic data?

Answer:
Employ mixed-effects covariate analysis (e.g., NONMEM) with body weight and age as covariates. Key findings:

  • Children 6–12 years require 30 mg (vs. adult 60 mg) due to 44% lower clearance.
  • Infants (6 months–2 years) need 15 mg (61% lower clearance) . Validate using simulated AUC ratios (pediatric/adult ≤1.25) .

Q. Advanced: How to assess fetal safety of this compound in pregnancy studies?

Answer:
Use propensity score-matched cohort designs to compare outcomes (e.g., major birth defects, spontaneous abortion) between Fexofenadine and Cetirizine cohorts. Adjust for confounders (maternal age, comorbidities) and calculate adjusted odds ratios (OR) with 95% CI. A Danish study (n=2962) found no increased risk (OR=1.06 for birth defects; HR=0.93 for abortion) .

Q. Basic: What solvent systems are optimal for stability testing of this compound?

Answer:
Use DMSO for high solubility (55 mg/mL) in preclinical studies. For long-term storage, lyophilize and store at -80°C (stable for 1 year). Avoid aqueous buffers at pH >7.0 to prevent zwitterion degradation .

Q. Advanced: How to validate a TLC method for this compound identification in combination products?

Answer:
Use silica gel plates with a toluene:ethanol:ammonium hydroxide (50:45:5) solvent. Spot 10 µL of sample and standard (1 mg/mL). After drying, visualize under UV 254 nm. Acceptance criteria: Rf values for Fexofenadine (0.17) and Pseudoephedrine (0.39) must match standards .

Q. Basic: What are key preclinical safety parameters for this compound?

Answer:

  • Carcinogenicity: Negative in rodent studies (≤150 mg/kg/day) .
  • Neurotoxicity: No blood-brain barrier penetration (radiolabeled rat studies) .
  • Reproductive toxicity: No teratogenicity in mice at 450 mg/kg/day .

Properties

CAS No.

153439-40-8

Molecular Formula

C32H40ClNO4

Molecular Weight

538.1 g/mol

IUPAC Name

hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI Key

RRJFVPUCXDGFJB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl

Canonical SMILES

[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-]

Appearance

White to Off-White Solid

melting_point

190-192 °C

Key on ui other cas no.

153439-40-8

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

71.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Allegra
alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol
fexofenadine
fexofenadine hydrochloride
MDL 16,455A
MDL 16.455
MDL 16455
MDL-16455
Telfast

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Fexofenadine hydrochloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Fexofenadine hydrochloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Fexofenadine hydrochloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Fexofenadine hydrochloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Fexofenadine hydrochloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Fexofenadine hydrochloride

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